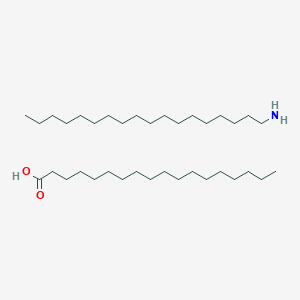
N-(4-chlorophenyl)cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophényl)cyclopropanecarboxamide : est un composé organique de formule moléculaire C10H10ClNO. Il s'agit d'un dérivé de la cyclopropanecarboxamide, où l'azote de l'amide est substitué par un groupe 4-chlorophényle.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de la N-(4-chlorophényl)cyclopropanecarboxamide implique généralement la réaction de la 4-chloroaniline avec l'acide cyclopropanecarboxylique ou ses dérivés. Une méthode courante est la réaction de condensation entre la 4-chloroaniline et le chlorure de cyclopropanecarbonyle en présence d'une base telle que la triéthylamine. La réaction est généralement réalisée dans un solvant organique tel que le dichlorométhane à basse température afin de contrôler la vitesse de réaction et le rendement.
Méthodes de production industrielle : La production industrielle de la N-(4-chlorophényl)cyclopropanecarboxamide peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le processus serait optimisé pour des rendements et une pureté plus élevés, impliquant souvent des réacteurs à écoulement continu et des systèmes automatisés pour garantir une qualité et une efficacité constantes.
Analyse Des Réactions Chimiques
Types de réactions : La N-(4-chlorophényl)cyclopropanecarboxamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'oxydants forts, conduisant à la formation d'acides carboxyliques correspondants ou d'autres dérivés oxydés.
Réduction : Les réactions de réduction peuvent convertir le groupe amide en amine, en utilisant des agents réducteurs tels que l'hydrure de lithium et d'aluminium.
Substitution : L'atome de chlore sur le cycle phényle peut être substitué par d'autres groupes fonctionnels par des réactions de substitution aromatique nucléophile.
Réactifs et conditions courants :
Oxydation : Permanganate de potassium ou trioxyde de chrome en milieu acide.
Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.
Substitution : Méthylate de sodium ou autres nucléophiles dans des solvants aprotiques polaires.
Principaux produits :
Oxydation : Formation de dérivés de l'acide 4-chlorobenzoïque.
Réduction : Formation de la N-(4-chlorophényl)cyclopropylamine.
Substitution : Formation de divers dérivés phényliques substitués en fonction du nucléophile utilisé.
Applications de la recherche scientifique
Chimie : La N-(4-chlorophényl)cyclopropanecarboxamide est utilisée comme intermédiaire dans la synthèse de molécules organiques plus complexes. Sa structure unique en fait un élément de construction précieux en synthèse organique.
Biologie : En recherche biologique, ce composé peut être utilisé pour étudier les effets des dérivés du cyclopropane sur les systèmes biologiques. Il peut servir de composé modèle pour étudier les interactions de structures similaires avec des cibles biologiques.
Médecine : Les applications potentielles en chimie médicinale incluent le développement de nouveaux produits pharmaceutiques. Les caractéristiques structurelles du composé peuvent être exploitées pour concevoir des médicaments ayant des activités biologiques spécifiques.
Industrie : Dans le secteur industriel, la N-(4-chlorophényl)cyclopropanecarboxamide peut être utilisée dans la production de produits agrochimiques, de polymères et d'autres produits chimiques de spécialité.
Mécanisme d'action
Le mécanisme par lequel la N-(4-chlorophényl)cyclopropanecarboxamide exerce ses effets dépend de son interaction avec des cibles moléculaires spécifiques. Le cycle cyclopropane et le groupe amide peuvent interagir avec des enzymes, des récepteurs ou d'autres protéines, inhibant ou modulant potentiellement leur activité. Les voies exactes impliquées dépendraient de l'application spécifique et du système biologique étudié.
Applications De Recherche Scientifique
Chemistry: N-(4-chlorophenyl)cyclopropanecarboxamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of cyclopropane derivatives on biological systems. It may serve as a model compound for investigating the interactions of similar structures with biological targets.
Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The compound’s structural features may be exploited to design drugs with specific biological activities.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, polymers, and other specialty chemicals.
Mécanisme D'action
The mechanism by which N-(4-chlorophenyl)cyclopropanecarboxamide exerts its effects depends on its interaction with specific molecular targets. The cyclopropane ring and the amide group can interact with enzymes, receptors, or other proteins, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Composés similaires :
- N-(4-chloro-2-fluorophényl)cyclopropanecarboxamide
- N-(3-chloro-4-cyanophényl)cyclopropanecarboxamide
- N-(2-chloro-4-fluorophényl)-2-thiophènecarboxamide
Unicité : La N-(4-chlorophényl)cyclopropanecarboxamide est unique en raison du positionnement spécifique de l'atome de chlore sur le cycle phényle, ce qui peut influencer sa réactivité et son interaction avec d'autres molécules. Cette caractéristique structurelle peut conduire à des activités biologiques et des propriétés chimiques différentes par rapport à ses analogues.
Propriétés
Numéro CAS |
14372-01-1 |
|---|---|
Formule moléculaire |
C10H10ClNO |
Poids moléculaire |
195.64 g/mol |
Nom IUPAC |
N-(4-chlorophenyl)cyclopropanecarboxamide |
InChI |
InChI=1S/C10H10ClNO/c11-8-3-5-9(6-4-8)12-10(13)7-1-2-7/h3-7H,1-2H2,(H,12,13) |
Clé InChI |
YIFUPROJAQGGGQ-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C(=O)NC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


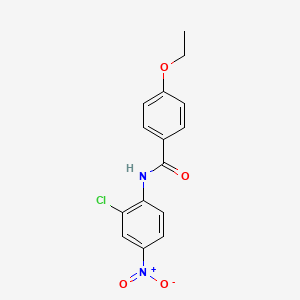


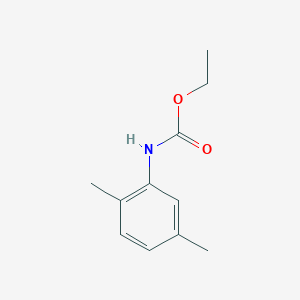
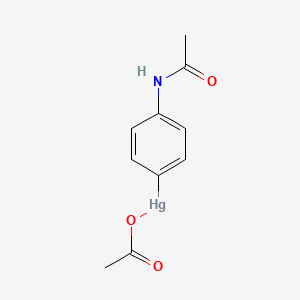


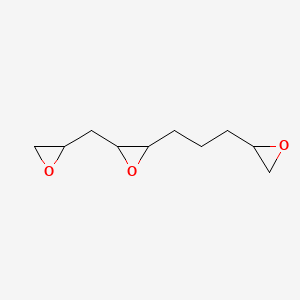

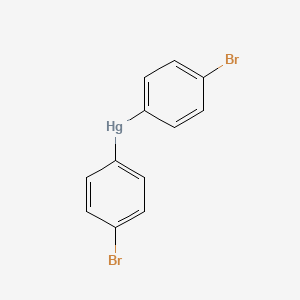
![{[6-Methyl-2-(methylsulfanyl)pyrimidin-4-yl]sulfanyl}methanimidamide hydrochloride](/img/structure/B11957931.png)

